molecular formula C16H24P+ B14297408 5-Benzyloctahydro-2H-phosphinolizin-5-ium CAS No. 112036-91-6

5-Benzyloctahydro-2H-phosphinolizin-5-ium

Cat. No.: B14297408
CAS No.: 112036-91-6
M. Wt: 247.33 g/mol
InChI Key: IAXMCFMMUXKXQF-UHFFFAOYSA-N
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Description

5-Benzyloctahydro-2H-phosphinolizin-5-ium is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of bicyclic compounds and is characterized by its phosphinolizin ring system. Its molecular structure includes a benzyl group attached to the octahydro-2H-phosphinolizin ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloctahydro-2H-phosphinolizin-5-ium typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the phosphinolizin ring. The benzyl group is then introduced through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process may involve crystallization or chromatography techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloctahydro-2H-phosphinolizin-5-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel complexes.

Major Products

The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphinolizin compounds.

Scientific Research Applications

5-Benzyloctahydro-2H-phosphinolizin-5-ium has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent.

    Industry: It is utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Benzyloctahydro-2H-phosphinolizin-5-ium involves its interaction with specific molecular targets. The benzyl group and the phosphinolizin ring play crucial roles in binding to target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, its potential antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting key enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl benzimidazole-5-sulfonic acid: Known for its proton conductivity and use in fuel cells.

    Substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs: Studied for their antimicrobial and cytotoxic activities.

Uniqueness

5-Benzyloctahydro-2H-phosphinolizin-5-ium stands out due to its unique phosphinolizin ring system and the presence of a benzyl group

Properties

CAS No.

112036-91-6

Molecular Formula

C16H24P+

Molecular Weight

247.33 g/mol

IUPAC Name

5-benzyl-2,3,4,6,7,8,9,9a-octahydro-1H-phosphinolizin-5-ium

InChI

InChI=1S/C16H24P/c1-2-8-15(9-3-1)14-17-12-6-4-10-16(17)11-5-7-13-17/h1-3,8-9,16H,4-7,10-14H2/q+1

InChI Key

IAXMCFMMUXKXQF-UHFFFAOYSA-N

Canonical SMILES

C1CC[P+]2(CCCCC2C1)CC3=CC=CC=C3

Origin of Product

United States

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